Aminopyrimidine derivative 10
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Overview
Description
Aminopyrimidine derivative 10 is a member of the aminopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopyrimidine derivative 10 can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine. This reaction is typically carried out under solvent-free conditions at temperatures ranging from 80 to 90 degrees Celsius. The reaction is monitored using thin-layer chromatography with a solvent system of hexane and ethyl acetate .
Another method involves the preparation from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. This process includes multiple steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, and may involve the use of automated reactors and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Aminopyrimidine derivative 10 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. For example, the reaction of 2-amino-4,6-dichloropyrimidine with amines.
Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Substitution: Various substitution reactions can be carried out to introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Triethylamine: Used as a base in nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted aminopyrimidine derivatives, which can be further modified to enhance their biological activity and therapeutic potential.
Scientific Research Applications
Aminopyrimidine derivative 10 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases such as cancer, infectious diseases, and inflammatory conditions
Biological Research: The compound is studied for its enzyme inhibitory activities, particularly against enzymes like β-glucuronidase and epidermal growth factor receptor (EGFR) kinase
Industrial Applications: It is used in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of aminopyrimidine derivative 10 involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of β-glucuronidase, an enzyme associated with various pathological conditions. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects . Additionally, it has been shown to inhibit EGFR kinase, which plays a crucial role in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Aminopyrimidine derivative 10 can be compared with other similar compounds such as:
2-Aminopyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Dihydroquinoxalinone-bearing Aminopyrimidines: These compounds are designed as EGFR kinase inhibitors and have shown promising results in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and therapeutic potential compared to other aminopyrimidine derivatives.
References
Properties
Molecular Formula |
C29H34N6O4 |
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Molecular Weight |
530.6 g/mol |
IUPAC Name |
4-[[4-[3-cyano-4-(oxan-4-yloxy)phenyl]pyrimidin-2-yl]amino]-N-[2-(dimethylamino)ethyl]-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C29H34N6O4/c1-34(2)13-14-35(3)28(36)24-7-6-22(18-27(24)37-4)32-29-31-12-9-25(33-29)20-5-8-26(21(17-20)19-30)39-23-10-15-38-16-11-23/h5-9,12,17-18,23H,10-11,13-16H2,1-4H3,(H,31,32,33) |
InChI Key |
XAXIBPFXBWPLTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C(=O)C1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=C(C=C3)OC4CCOCC4)C#N)OC |
Origin of Product |
United States |
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